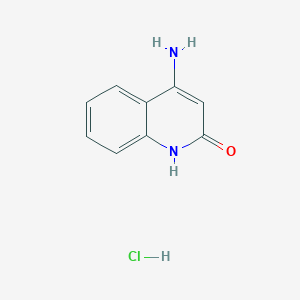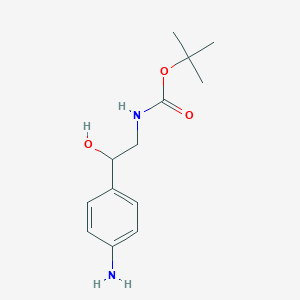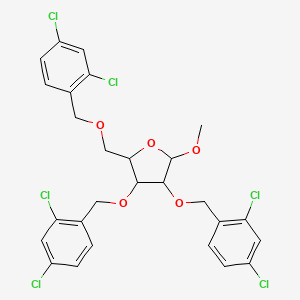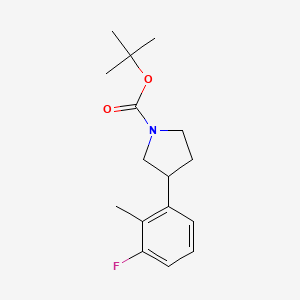
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Fluoro-Methylphenyl Group: The 3-fluoro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide precursor and a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce different substituents on the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluoro-methylphenyl substituent can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-fluoro-3-methylphenyl)pyrrolidine: This compound has a similar structure but with different positions of the fluorine and methyl groups on the phenyl ring.
1-Boc-3-(3-chloro-2-methylphenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-Boc-3-(3-fluoro-2-ethylphenyl)pyrrolidine: This compound has an ethyl group instead of a methyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22FNO2 |
|---|---|
Molekulargewicht |
279.35 g/mol |
IUPAC-Name |
tert-butyl 3-(3-fluoro-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-13(6-5-7-14(11)17)12-8-9-18(10-12)15(19)20-16(2,3)4/h5-7,12H,8-10H2,1-4H3 |
InChI-Schlüssel |
HSNFYGYISJXFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


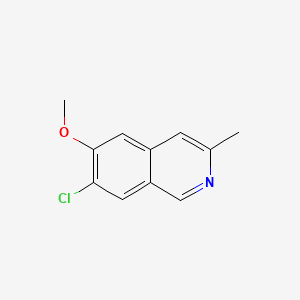
![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)
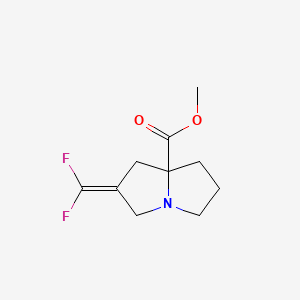

![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)
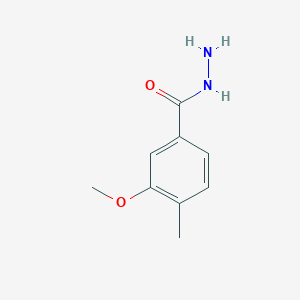



![[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
